[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride
CAS No.: 1268982-24-6
Cat. No.: VC2817869
Molecular Formula: C7H12Cl2N4S
Molecular Weight: 255.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268982-24-6 |
|---|---|
| Molecular Formula | C7H12Cl2N4S |
| Molecular Weight | 255.17 g/mol |
| IUPAC Name | 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N4S.2ClH/c1-5-10-11-4-6(2-3-8)9-7(11)12-5;;/h4H,2-3,8H2,1H3;2*1H |
| Standard InChI Key | GVZCKLSNHXCTLZ-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(N=C2S1)CCN.Cl.Cl |
| Canonical SMILES | CC1=NN2C=C(N=C2S1)CCN.Cl.Cl |
Introduction
Chemical Identity
IUPAC Name:
2-(2-methylimidazo[2,1-b] thiadiazol-6-yl)ethanamine;dihydrochloride .
Molecular Formula:
C7H12Cl2N4S .
Molecular Weight:
255.17 g/mol .
Structure:
The compound consists of a methyl-imidazo-thiadiazole core linked to an ethylamine group. It is stabilized as a dihydrochloride salt for enhanced solubility and stability.
Synthesis
The synthesis of compounds like [2-(2-Methylimidazo[2,1-b] thiadiazol-6-yl)ethyl]amine dihydrochloride typically involves multistep organic reactions:
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Formation of the Imidazo-Thiadiazole Core:
The imidazo-thiadiazole scaffold is synthesized via cyclization reactions involving thiosemicarbazides and α-haloketones under acidic or basic conditions. -
Attachment of the Ethylamine Group:
The ethylamine moiety is introduced through nucleophilic substitution or reductive amination reactions. -
Conversion to Dihydrochloride Salt:
The free base is treated with hydrochloric acid to form the dihydrochloride salt for increased solubility and stability.
Potential Pharmacological Uses
Compounds containing imidazo-thiadiazole scaffolds have been extensively studied for their biological activities:
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Anticancer Activity:
Similar derivatives have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These activities are often mediated through inhibition of kinases like VEGFR2 . -
Antimicrobial Properties:
Imidazo-thiadiazoles are known for their antimicrobial activity due to their ability to interact with bacterial enzymes and DNA.
Mechanism of Action
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Enzyme Inhibition: Interaction with key enzymes in cancer or microbial pathways.
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DNA Intercalation: The planar structure may allow intercalation into DNA strands.
Structural Comparison with Related Compounds
The inclusion of functional groups like chlorophenyl or methoxyphenyl enhances activity by improving binding affinity to biological targets.
Safety and Handling
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Handling Precautions: Use gloves and protective eyewear.
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Storage Conditions: Store in a cool, dry place away from light.
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Toxicity: Potential toxicity should be evaluated in preclinical studies.
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